N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-Fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a small-molecule acetamide derivative with a molecular formula of C₁₉H₂₃FN₄O₂ and a molecular weight of 358.417 g/mol . The compound features:
- A 2-fluorophenyl group linked via an acetamide bridge.
- A pyrimidine ring substituted with a methyl group at position 6 and a 3-methylpiperidin-1-yl moiety at position 2.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-6-5-9-24(11-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-8-4-3-7-15(16)20/h3-4,7-8,10,13H,5-6,9,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPWXSTMLALKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using fluorophenyl boronic acids or halides.
Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially yielding amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or alcohols derived from the pyrimidine or acetamide groups.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its binding affinity and selectivity towards various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine and pyrimidine moieties contribute to its selectivity and potency. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations and properties of closely related compounds:
Key Observations:
Aryl Group Modifications: Replacement of the 2-fluorophenyl with 4-bromophenyl () introduces a heavier halogen (Br vs. F), increasing molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Heterocyclic Amine Variations :
- Substituting 3-methylpiperidin-1-yl with piperidin-1-yl () removes a methyl group, possibly reducing steric hindrance and altering conformational flexibility.
- Pyrrolidin-1-yl () introduces a smaller, five-membered ring, which may affect solubility and interactions with hydrophobic binding pockets .
Halogen Effects :
- Chlorine (e.g., 3-chloro-2-methylphenyl in ) provides moderate electronegativity and lipophilicity, balancing solubility and target engagement .
Biological Activity
N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a 2-fluorophenyl group , a pyrimidinyl moiety , and a piperidinyl substituent , which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 401.5 g/mol. It exhibits several key physicochemical properties, such as:
| Property | Value |
|---|---|
| Molecular Weight | 401.5 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. It may function as an agonist or antagonist depending on the target, influencing various signaling pathways crucial for therapeutic effects in conditions such as anxiety and depression. The fluorophenyl group enhances binding affinity, while the piperidine and pyrimidine moieties contribute to selectivity and potency.
Neuropharmacological Effects
Research indicates that this compound interacts with neurotransmitter systems, particularly those involved in mood regulation. Its potential applications include:
- Anxiolytic Effects : Studies suggest that it may reduce anxiety symptoms by modulating serotonin and norepinephrine pathways.
- Antidepressant Activity : By influencing neurochemical signaling, it may provide therapeutic benefits in treating depression.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its role in inhibiting tumor growth. For example, compounds structurally related to it have shown significant cytotoxicity against glioblastoma cell lines, suggesting a possible mechanism involving apoptosis induction .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide | Similar pyrimidine and piperidine structures | Different substituent on the phenyl group |
| N-(3-fluorophenyl)-2-{3-[7-(3-hydroxypropoxy)-quinazolin-4-yloxy]}acetamide | Contains a quinazoline moiety | Focused on different receptor interactions |
| 2-(6-Chloro-N-[3-fluorophenyl]-acetamide | Chlorinated analog with acetamide functionality | Variability in halogen substitution affecting activity |
These comparisons highlight how variations in substituents can significantly alter biological activity and binding affinity, underscoring the distinct pharmacological profile of this compound.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
Methodological Answer: The synthesis of pyrimidine-acetamide derivatives often involves multi-step reactions with careful control of substituent introduction. Key steps include:
- Substitution reactions : Alkaline conditions for nucleophilic displacement (e.g., replacing nitro groups with fluorophenyl moieties) .
- Reductive amination : Use of iron powder under acidic conditions to reduce nitro intermediates to anilines, critical for subsequent acetamide formation .
- Condensation : Employ condensing agents like DCC or EDCl for coupling pyrimidine intermediates with fluorophenylacetamide precursors .
- Purification : Column chromatography (silica gel, CHCl/MeOH gradients) to isolate pure products, as demonstrated in analogous pyrimidine syntheses .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions, aromatic coupling patterns, and acetamide linkage .
- X-ray Crystallography : Critical for resolving dihedral angles between pyrimidine cores and fluorophenyl groups, as seen in structurally similar compounds (e.g., dihedral angles of ~12.8° between pyrimidine and phenyl planes) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) and detect isotopic patterns for fluorine and chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorophenyl-pyrimidine derivatives?
Methodological Answer: Discrepancies often arise from:
- Conformational flexibility : Use X-ray crystallography to compare active vs. inactive analogs. For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives can stabilize bioactive conformations .
- Solubility differences : Adjust solvent systems (e.g., DMSO/PBS mixtures) and measure partition coefficients (logP) to correlate bioavailability with structural modifications .
- Target selectivity profiling : Employ kinase inhibition assays or computational docking (e.g., AutoDock Vina) to identify off-target interactions, as demonstrated in studies of pyrido[2,3-d]pyrimidin-4-amine derivatives .
Q. What computational strategies are effective for predicting reaction pathways in pyrimidine-acetamide synthesis?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian09 or ORCA to model transition states for key steps like pyrimidine ring closure or fluorophenyl substitution. For example, B3LYP/6-31G(d) optimizations predict activation energies for SNAr reactions .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for high-yield steps, as implemented in ICReDD’s reaction design workflows .
- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability, particularly for polar aprotic solvents like NMP, which enhance nucleophilic substitution rates .
Q. How can researchers address solubility limitations of this compound in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Optimize DMSO/PBS ratios (e.g., ≤0.1% DMSO) to maintain compound stability while avoiding cellular toxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility, as seen in analogs like N-(3-chloro-4-methoxyphenyl)acetamide derivatives .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability, with dynamic light scattering (DLS) to monitor particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
